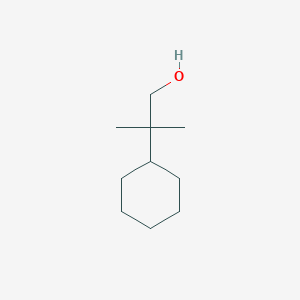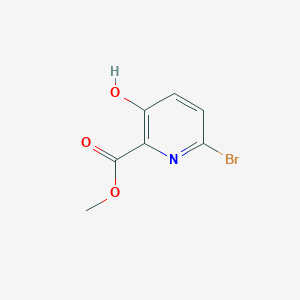
Methyl 6-bromo-3-hydroxypicolinate
カタログ番号 B1358371
CAS番号:
321601-48-3
分子量: 232.03 g/mol
InChIキー: UGFPNFKMYRHGBG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
概要
説明
“Methyl 6-bromo-3-hydroxypicolinate” is a chemical compound with the CAS Number: 321601-48-3 . Its IUPAC name is methyl 6-bromo-3-hydroxy-2-pyridinecarboxylate . The compound has a molecular weight of 232.03 .
Molecular Structure Analysis
The InChI code for “Methyl 6-bromo-3-hydroxypicolinate” is 1S/C7H6BrNO3/c1-12-7(11)6-4(10)2-3-5(8)9-6/h2-3,10H,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 6-bromo-3-hydroxypicolinate” is a compound that can exist in various physical forms such as liquid, solid, or semi-solid . It should be stored in an inert atmosphere at a temperature between 2-8°C .科学的研究の応用
Chemical Reactions and Properties
- Ammonolysis of Hydroxypicolinic Acids : A study on the ammonolysis of hydroxypicolinic acids, including 3-hydroxy-6-methylpicolinic acid, revealed insights into the reactions and products formed, emphasizing the importance of understanding chemical reactions of related compounds (Moore, Kirk, & Newmark, 1979).
- Photochemical Behavior : Research on the photochemistry of picolinic acids demonstrated different photodehalogenation pathways for these compounds, providing valuable information for understanding the light-induced chemical behaviors of bromo-substituted picolinates (Rollet, Richard, & Pilichowski, 2006).
- Density Functional Theory (DFT) Studies : DFT investigations on hydroxypicolinic compounds, including 6-hydroxypicolinic acid, offered insights into the kinetics, thermodynamics, and mechanisms of proton-related reactions, contributing to a deeper understanding of these compounds at a molecular level (Yasarawan, Thipyapong, & Ruangpornvisuti, 2016).
Applications in Synthesis and Catalysis
- Copper-Catalyzed Couplings : A study on Cu-catalyzed couplings of heteroaryl amines and aryl bromides using 6-hydroxypicolinamide ligands provided insights into the potential application of related picolinic acid derivatives in organic synthesis and catalysis (Bernhardson, Widlicka, & Singer, 2019).
- Complex Synthesis : Investigations into the synthesis of various complexes, such as ruthenium DMSO complexes and cobalt(II) complexes, utilizing hydroxypicolinic acids and their derivatives, have shown the versatility and utility of these compounds in the field of coordination chemistry (Rachford, Petersen, & Rack, 2006).
Spectroscopic and Computational Studies
- Vibrational Spectroscopy and DFT : Vibrational spectroscopic studies and DFT calculations on cobalt(II) complexes with hydroxypicolinic acids offered valuable information on the spectroscopic properties and molecular structure of these complexes, demonstrating the application of these methods in analyzing metal complexes (Furic, Kodrin, Kukovec, Mihalić, & Popović, 2013).
Potential in Antioxidant and Biological Studies
- Antioxidant Activity : Research on the isolation of bromophenols from marine algae, which includes derivatives of bromopicolinic acid, highlights the potential of these compounds in antioxidant applications and their relevance in the study of natural products (Li, Li, Gloer, & Wang, 2011).
Safety And Hazards
特性
IUPAC Name |
methyl 6-bromo-3-hydroxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)6-4(10)2-3-5(8)9-6/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFPNFKMYRHGBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623252 | |
| Record name | Methyl 6-bromo-3-hydroxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-3-hydroxypicolinate | |
CAS RN |
321601-48-3 | |
| Record name | Methyl 6-bromo-3-hydroxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-bromo-3-hydroxypyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


To a mechanically stirred solution of methyl 3-hydroxypicolinate (30.6 g) in water (800 mL) was slowly added bromine (32 g) over a 30 minute period. After the addition was complete, stirring was continued for an additional hour. Ether (300 mL) was added and stirring continued until all the solids had dissolved. The organic layer was separated and the aqueous phase extracted with ether (200 mL). The organic phases were combined, dried (MgSO4) and the solvent evaporated to give 32.8 g of methyl 6-bromo-3-hydroxypicolinate as an off-white solid. Recrystallization from methanol/water gave an analytical sample, m.p. 115-117° C.



Synthesis routes and methods II
Procedure details


A stirred solution of methyl 3-hydroxy-2-pyridinecarboxylate (1.69 g, 11.0 mmol) in water (75 mL) at ambient temperature was treated dropwise with bromine (2.39 g, 15.0 mmol). The reaction mixture was stirred at ambient temperature for 3 h, during which time a fine white precipitate formed. The mixture was extracted with CH2Cl2 (100 mL×2). The combined organic extracts were washed with water, brine and dried over Na2SO4, filtered, and the filtrate was concentrated to give 2.11 g (82%) of methyl 6-bromo-3-hydroxy-2-pyridinecarboxylate as an off-white solid. 1H NMR (400 MHz, CDCl3): δ 10.69 (s, 1H), 7.55 (d, 1H, J=8.8 Hz), 7.27 (d, 1H, J=8.8 Hz), 4.04 (s, 3H); LRMS (APCI), m/z 232/234 (M+H).



Yield
82%
Synthesis routes and methods III
Procedure details


Bromine (5.02 g, 31.4 mmol) was added dropwise to a mixture of methyl 3-hydroxypicolinate (26A) (3.67 g, 26.4 mmol) in water (75 mL) at rt and the mixture was stirred for 2.5 hours. The precipitate was filtered, washed with water and dried in vacuo to provide 4.18 g (75%) of the desired product methyl 6-bromo-3-hydroxypicolinate (26B): 1H NMR (300 MHz, DMSO-d6) δ 10.67 (1H, s), 7.69 (1H, d), 7.42 (1H, d), 3.88 (3H, s).



Name
Yield
75%
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


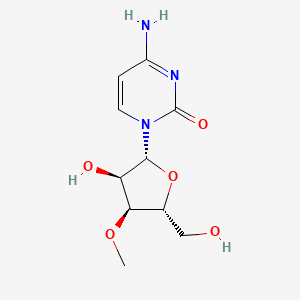
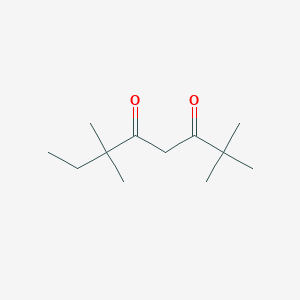
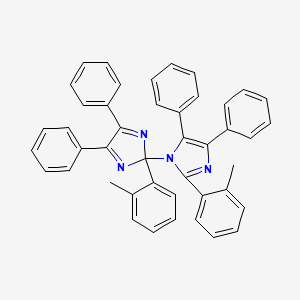
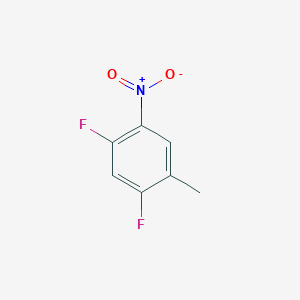
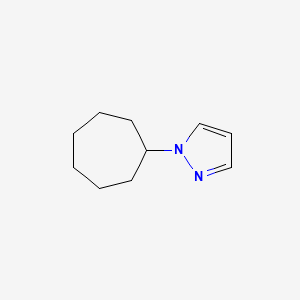
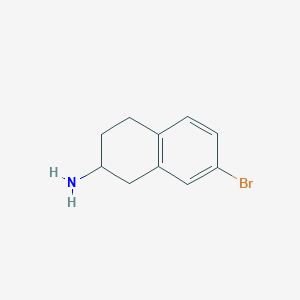
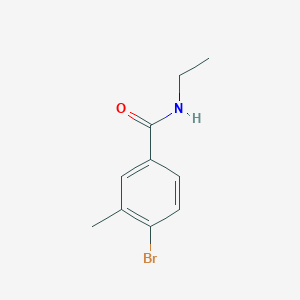
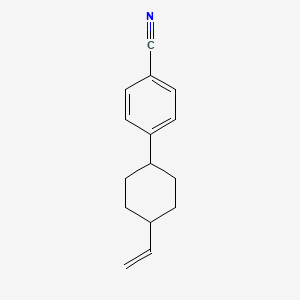

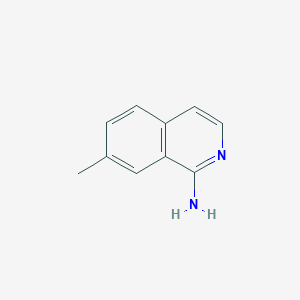
![6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1358318.png)
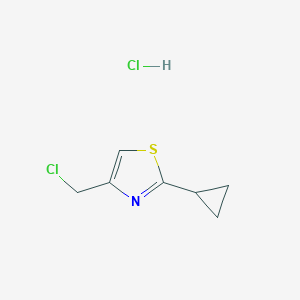
![1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B1358326.png)
